5-Fluoro-N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-1H-indole-2-carboxamide
Overview
Description
This compound is a complex organic molecule with the molecular formula C21H22F2N4O2 . It contains functional groups such as fluoro, amide, and indole . It has been found to show the best overall profile in terms of potency for the VEGF-R2 and PDGF-Rbeta tyrosine kinase at biochemical and cellular levels .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves complex organic reactions. For instance, the synthesis of similar 1H-Benzo[d]imidazole based compounds has been reported, which involved a hit to lead process to fine-tune the potency of a previously reported inhibitor .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a large number of atoms and several functional groups. The InChI string for this compound isInChI=1S/C21H22F2N4O2/c22-15-3-1-14 (2-4-15)20 (28)24-9-12-26-10-7-17 (8-11-26)27-19-6-5-16 (23)13-18 (19)25-21 (27)29/h1-6,13,17H,7-12H2, (H,24,28) (H,25,29)
. This provides a complete description of the molecule, including the positions of all atoms and the connectivity between them . Physical And Chemical Properties Analysis
The compound has a molecular weight of 400.4 g/mol . It has a XLogP3 value of 3.1, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The topological polar surface area is 64.7 Ų . The heavy atom count is 29 .Scientific Research Applications
Receptor Antagonism and Neurological Applications
Serotonin Receptor Antagonism : Some derivatives, such as those explored by Andersen et al. (1992), have shown high affinity and selectivity for serotonin 5-HT2 receptors, indicating their potential in central nervous system disorders where serotonin modulation is beneficial. These compounds inhibited the quipazine-induced head twitch syndrome in rats, suggesting a central action that could be relevant in conditions like depression, anxiety, and schizophrenia (Andersen et al., 1992).
Dopamine and Serotonin Interactions : Research by Perregaard et al. (1992) on similar indole derivatives highlighted their potent dopamine D-2 and serotonin 5-HT2 receptor affinity. The findings suggest a potential role in managing psychiatric disorders without the typical side effects associated with dopaminergic antagonism, such as catalepsy, seen in traditional antipsychotics (Perregaard et al., 1992).
Antimicrobial Applications
- Mycobacterium Tuberculosis Inhibition : Compounds with a similar structural framework have been evaluated for their activity against Mycobacterium tuberculosis. For instance, Jeankumar et al. (2013) discovered that certain thiazole-aminopiperidine analogues showed promising activity against both drug-sensitive and drug-resistant strains of tuberculosis, highlighting their potential as novel antitubercular agents (Jeankumar et al., 2013).
Other Applications
Cancer Research : The pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, which share a similar complex molecular structure, were studied by Teffera et al. (2013). These inhibitors have potential applications in cancer treatment, particularly for cancers that express the anaplastic lymphoma kinase gene (Teffera et al., 2013).
Allosteric Modulation : Price et al. (2005) investigated compounds that act as allosteric modulators of the cannabinoid CB1 receptor. These findings are significant for understanding the modulation of cannabinoid receptors, which could have implications in treating disorders related to the endocannabinoid system (Price et al., 2005).
properties
IUPAC Name |
5-fluoro-N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-1H-indole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c24-16-5-6-18-15(13-16)14-20(26-18)22(30)25-9-12-28-10-7-17(8-11-28)29-21-4-2-1-3-19(21)27-23(29)31/h1-6,13-14,17,26H,7-12H2,(H,25,30)(H,27,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHABRXRGDLASIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=C(N4)C=CC(=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587488 | |
Record name | 5-Fluoro-N-{2-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]ethyl}-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-1H-indole-2-carboxamide | |
CAS RN |
939055-18-2 | |
Record name | 5-Fluoro-N-{2-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]ethyl}-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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